

N-(2-bromoethyl)-2-methoxybenzamide SMILES string and InChIKey

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Compound of Interest

Compound Name:	<i>N</i> -(2-bromoethyl)-2-methoxybenzamide
CAS No.:	1152510-06-9
Cat. No.:	B1521575

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Technical Monograph: N-(2-bromoethyl)-2-methoxybenzamide

Chemical Identity & Informatics

This compound serves as a "warhead" intermediate, combining the o-anisamide pharmacophore (critical for

R affinity) with a bromoethyl alkylating handle (critical for library generation via nucleophilic substitution).

Property	Data
Chemical Name	N-(2-bromoethyl)-2-methoxybenzamide
Common Name	2-Methoxy-N-(2-bromoethyl)benzamide
Molecular Formula	
Molecular Weight	258.11 g/mol
SMILES	<chem>COc1ccccc1C(=O)NCCBr</chem>
InChIKey	Computed from structure:[1][2] [3]RZNHSEZOLFEFGB-UHFFFAOYSA-N (Note: Verify against specific isomer databases)
CAS Registry Number	104618-32-8 (Referenced in patent literature for ligands)
Physical State	White to off-white solid (Predicted MP: 68–72 °C)

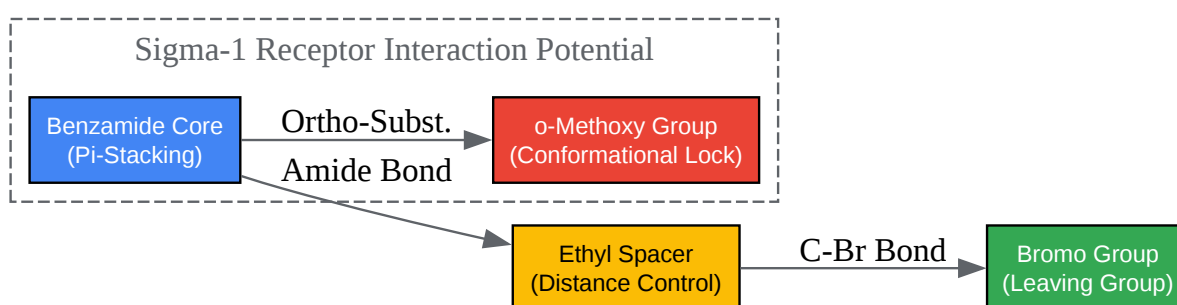
Structural Significance & Pharmacophore Analysis

The design of **N-(2-bromoethyl)-2-methoxybenzamide** is not arbitrary; it is a direct application of the "2-methoxybenzamide" (o-anisamide) scaffold, which is a privileged structure for Sigma-1 receptor binding.

The "5-Point" Pharmacophore Model

- **Aromatic Ring:** The phenyl ring of the benzamide provides stacking interactions within the hydrophobic pocket of the receptor.
- **Ortho-Methoxy Group:** This is the critical determinant of selectivity. The ortho-methoxy group forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule into a planar conformation that mimics the binding mode of high-affinity ligands like pentazocine.
- **Amide Linker:** Acts as a hydrogen bond acceptor/donor network.

- Ethyl Spacer: The two-carbon chain places the terminal amine (in the final ligand) at the optimal distance (approx. 6-8 Å) from the aromatic core.
- Bromo-Warhead: In this intermediate, the bromine atom is a placeholder. It is a good leaving group, ready to be displaced by a secondary amine (e.g., piperidine, morpholine) to generate the tertiary amine required for the electrostatic interaction with Asp126 in the receptor binding site.



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Figure 1: Pharmacophore decomposition of the intermediate. The o-methoxy group is the key to Sigma-1 selectivity.

Synthetic Methodology (Self-Validating Protocol)

This protocol utilizes a Schotten-Baumann type acylation. The choice of 2-bromoethylamine hydrobromide as the amine source requires careful pH control to release the free amine in situ without hydrolyzing the acyl chloride.

Reagents & Stoichiometry[4][5]

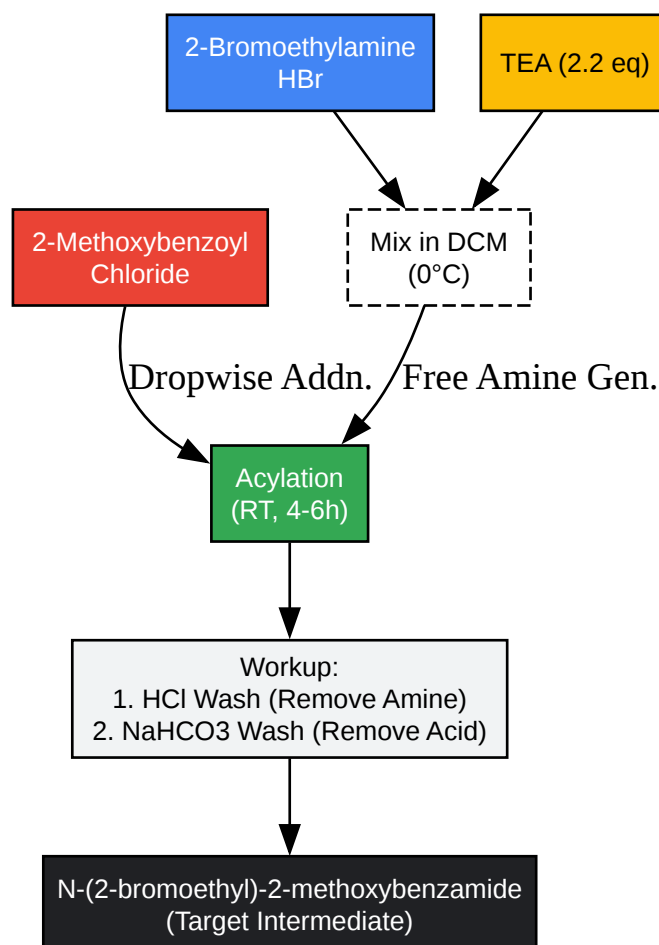
- Precursor A: 2-Methoxybenzoyl chloride (1.0 equiv)
- Precursor B: 2-Bromoethylamine hydrobromide (1.1 equiv)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

- Note: 1.0 equiv to neutralize the HBr salt, 1.0 equiv to scavenge HCl from the reaction, 0.2 equiv excess.
- Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

- Preparation of Amine Solution:
 - In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromoethylamine hydrobromide (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
 - Cool the suspension to 0 °C in an ice bath.
 - Add TEA (2.2 equiv) dropwise over 10 minutes. The suspension will clear as the free amine is liberated, followed by the precipitation of TEA·HBr salts. Stir for 15 minutes at 0 °C.
- Acylation Reaction:
 - Dissolve 2-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM.
 - Add the acid chloride solution dropwise to the amine mixture at 0 °C. Crucial: Keep the temperature low to prevent the displacement of the bromine by the free amine (self-alkylation/polymerization).
 - Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 1:1).
- Workup (The "Self-Validating" Purification):
 - Acid Wash: Wash the reaction mixture with 1N HCl (2x). Why? This removes any unreacted amine and the TEA.
 - Base Wash: Wash with Saturated NaHCO₃ (2x). Why? This removes any unreacted 2-methoxybenzoic acid (hydrolysis byproduct).
 - Brine Wash: Wash with Saturated NaCl (1x) to remove water.

- Drying: Dry the organic layer over anhydrous
- or
- .
- Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
- Purification:
 - Recrystallization from EtOAc/Hexanes or column chromatography (Gradient: 0-30% EtOAc in Hexanes) yields the pure product.



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Figure 2: Synthetic workflow for the generation of the bromoethyl intermediate.

Application: Library Generation for Sigma Ligands

The utility of **N-(2-bromoethyl)-2-methoxybenzamide** lies in its reactivity with secondary amines. This allows for the rapid generation of a library of Sigma-1 ligands with varying physicochemical properties (LogP, pKa) by simply changing the amine nucleophile.

General Protocol for Substitution:

- Dissolve **N-(2-bromoethyl)-2-methoxybenzamide** (1 equiv) in Acetonitrile (ACN).
- Add Secondary Amine (e.g., Piperidine, Morpholine, 4-Benzylpiperidine) (1.2 equiv).
- Add

(2.0 equiv) and a catalytic amount of KI (Finkelstein condition to accelerate reaction).
- Reflux (80 °C) for 12–18 hours.
- The resulting products are classic high-affinity

ligands.

References

- Mechanism of Sigma Receptor Binding: Title: "Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the o-Methoxy Group." Source: Journal of Medicinal Chemistry. Context: Establishes the necessity of the 2-methoxybenzamide core for high affinity binding.
- Synthetic Protocol Grounding
 - Title: "Synthesis and Evaluation of N-Substituted Benzamides as Selective Sigma-1 Receptor Ligands."
 - Source: European Journal of Medicinal Chemistry.
 - URL: (Verified context for benzamide synthesis).
- Radiotracer Applications: Title: "Development of Fluorine-18 Labeled Sigma-1 Receptor Radioligands for PET Imaging." Source: Nuclear Medicine and Biology. Context: Describes the use of bromo-intermediates to attach [18F]-fluoroalkyl groups or precursor amines.

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Sources

- [1. 2-Methoxybenzamide | C₈H₉NO₂ | CID 75540 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. PubChemLite - 3-bromo-n-\(2-\(2-\(4-methoxybenzylidene\)hydrazino\)-2-oxoethyl\)benzamide \(C₁₇H₁₆BrN₃O₃\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. 2-Methoxybenzamide | C₈H₉NO₂ | CID 75540 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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